molecular formula C11H11NO3 B1410929 2-(Pent-4-ynyloxy)nicotinic acid CAS No. 1993310-01-2

2-(Pent-4-ynyloxy)nicotinic acid

Cat. No.: B1410929
CAS No.: 1993310-01-2
M. Wt: 205.21 g/mol
InChI Key: WBVWLQFIPBZIQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-ynyloxy)nicotinic acid typically involves the reaction of nicotinic acid with pent-4-yn-1-ol under specific conditions. One common method includes the activation of nicotinic acid with a coupling reagent such as thionyl chloride, followed by the reaction with pent-4-yn-1-ol to form the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent product quality and yield. The choice of reagents and conditions would be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pent-4-ynyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, derivatives of nicotinic acid are often studied for their roles in metabolic pathways and as potential therapeutic agents.

    Medicine: Nicotinic acid derivatives have been investigated for their potential to treat various medical conditions, including cardiovascular diseases and metabolic disorders.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) synthesis and utilization. The compound could also interact with enzymes and receptors involved in oxidative and reductive processes, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Nicotinamide: Another derivative of nicotinic acid, nicotinamide is involved in various biological processes and has therapeutic applications.

    2-Chloronicotinic Acid: This compound features a chlorine substituent on the nicotinic acid core and has been studied for its antimicrobial properties.

Uniqueness

2-(Pent-4-ynyloxy)nicotinic acid is unique due to its pent-4-ynyloxy substituent, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-pent-4-ynoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h1,5-7H,3-4,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVWLQFIPBZIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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